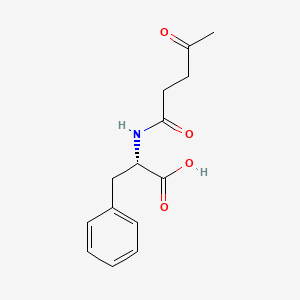
N-(4-Oxopentanoyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxopentanoyl)-L-phenylalanine: is a synthetic compound that combines the structural features of 4-oxopentanoyl and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 4-oxopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Oxopentanoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Oxopentanoyl)-L-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of N-(4-Oxopentanoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The ketone group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their activity. The phenylalanine moiety can interact with aromatic residues in proteins, influencing their structure and stability .
Comparación Con Compuestos Similares
- N-(4-Oxobutanoyl)-L-phenylalanine
- N-(4-Oxopentanoyl)-D-phenylalanine
- N-(4-Oxopentanoyl)-L-tyrosine
Comparison: N-(4-Oxopentanoyl)-L-phenylalanine is unique due to the presence of the 4-oxopentanoyl group, which imparts specific chemical reactivity and biological activity. Compared to N-(4-Oxobutanoyl)-L-phenylalanine, the additional carbon in the oxopentanoyl group provides increased flexibility and potential for interactions with biological targets. The L-configuration of phenylalanine in this compound ensures compatibility with biological systems, making it more suitable for applications in biology and medicine .
Propiedades
Número CAS |
5891-61-2 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S)-2-(4-oxopentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(16)7-8-13(17)15-12(14(18)19)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
Clave InChI |
KIARNVZHNLCJGK-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


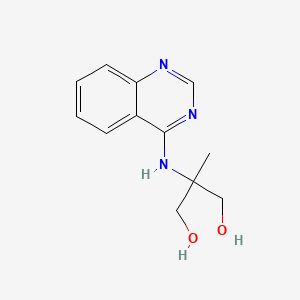
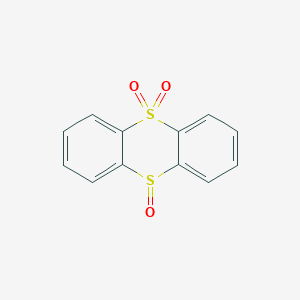
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
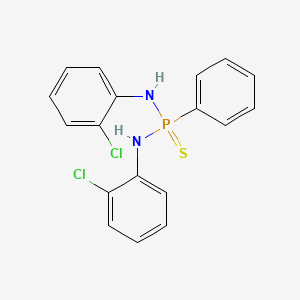
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

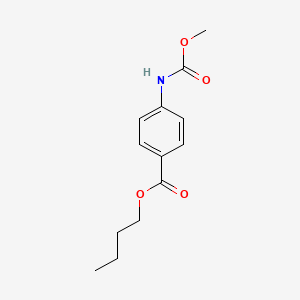
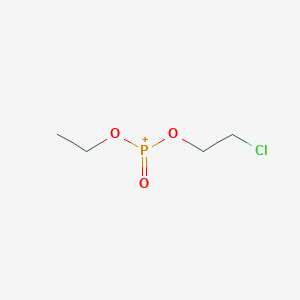
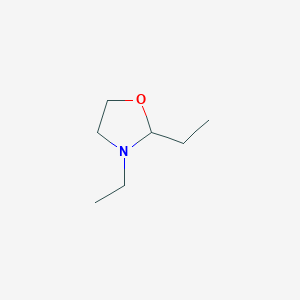
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

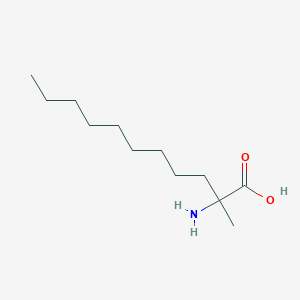
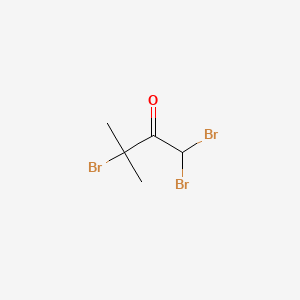
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
